
Acebrophylline
Descripción general
Descripción
El acefilinato de ambroxol es un broncodilatador utilizado en el tratamiento sintomático de los trastornos broncopulmonares asociados con el broncoespasmo . Es una combinación de ambroxol, un agente mucolítico, y acefilina, un derivado de la xantina. Este compuesto es particularmente eficaz en el tratamiento de las afecciones respiratorias al descomponer la mucosidad y facilitar la respiración.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El acefilinato de ambroxol se sintetiza a través de una serie de reacciones químicas que involucran ambroxol y acefilina. La preparación implica:
Bromación electrofílica: Comenzando con la o-toluidina, el compuesto se somete a bromación electrofílica utilizando bromo líquido promovido por dióxido de manganeso.
Acetilación: El producto bromado se acetila a continuación.
Bromación bencílica radical: Este paso implica el uso de bromo líquido y dióxido de manganeso en condiciones suaves.
N-Alquilación e hidrólisis: Los pasos finales incluyen la N-alquilación e hidrólisis para producir acefilinato de ambroxol.
Métodos de producción industrial: La producción industrial del acefilinato de ambroxol sigue rutas sintéticas similares, pero a mayor escala, asegurando un alto rendimiento y pureza. El proceso se optimiza para la rentabilidad y la eficiencia.
Tipos de reacciones:
Oxidación: El acefilinato de ambroxol puede sufrir reacciones de oxidación, particularmente en presencia de agentes oxidantes fuertes.
Reducción: Las reacciones de reducción pueden ocurrir, especialmente en presencia de agentes reductores.
Sustitución: El compuesto puede sufrir reacciones de sustitución, en las que los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de compuestos sustituidos.
Aplicaciones Científicas De Investigación
Chronic Obstructive Pulmonary Disease (COPD)
Acebrophylline has been extensively studied as an add-on therapy for COPD:
- Efficacy : A randomized controlled trial compared this compound and sustained-release theophylline in COPD patients. Both treatments showed similar improvements in spirometric parameters (FEV1, PEFR) and symptomatic relief, but this compound had a better safety profile regarding cardiovascular side effects .
Parameter | Group 1 (this compound) | Group 2 (Theophylline) | p-value |
---|---|---|---|
FEV1 (L) | 46.54 ± 6.14 | 45.99 ± 6.63 | 0.79 |
PEFR (L/min) | 46.7 ± 6.29 | 46.44 ± 6.53 | 0.89 |
Improvement in Dyspnoea (%) | 65% | 45% | <0.05 |
- Safety : In a study involving 30 COPD patients, this compound was well-tolerated with minimal adverse effects, primarily mild gastrointestinal discomfort .
Asthma Management
This compound is also effective in managing asthma symptoms:
- Combination Therapy : A study indicated that combining montelukast with this compound improved asthma control compared to montelukast alone, with significant enhancements in FEV1 and reductions in cough and sputum production .
Treatment Group | Mean FEV1 Improvement (%) | Sputum Production Reduction (%) |
---|---|---|
Montelukast + this compound | Significantly greater | Significant |
Montelukast Alone | Moderate | Moderate |
- Clinical Evidence : In patients with acute bronchitis or exacerbations of chronic asthma, this compound demonstrated significant improvements in respiratory function and symptom relief .
Other Respiratory Conditions
This compound has shown potential benefits in various other conditions:
- Bronchitis and Sinusitis : Its mucolytic properties make it suitable for treating bronchitis and sinusitis by facilitating mucus clearance.
- Pediatric Use : this compound has been reported as safe for use in children with respiratory ailments due to its low toxicity profile .
Case Study 1: COPD Management
A longitudinal study involved patients receiving either this compound or sustained-release theophylline over one year. Results indicated comparable improvements in lung function and symptom relief but highlighted fewer side effects with this compound .
Case Study 2: Asthma Control
In a multicenter trial, patients using a fixed-dose combination of montelukast and this compound experienced significant improvements in quality of life metrics compared to those on montelukast alone .
Mecanismo De Acción
El acefilinato de ambroxol ejerce sus efectos a través de varios mecanismos:
Acción mucolítica: El ambroxol descompone la mucosidad, haciendo que sea más fácil de expulsar del tracto respiratorio.
Broncodilatación: La acefilina relaja los músculos de las vías respiratorias, permitiendo una respiración más fácil.
Efectos antiinflamatorios: El compuesto también exhibe propiedades antiinflamatorias, reduciendo la inflamación en el tracto respiratorio.
Objetivos y vías moleculares:
Producción de surfactante: El ambroxol estimula la producción de surfactante por parte de los neumocitos tipo II, reduciendo la adhesión de la mucosidad a las paredes bronquiales.
Vía del óxido nítrico: El ambroxol inhibe la activación dependiente del óxido nítrico de la guanilato ciclasa soluble, reduciendo la inflamación.
Compuestos similares:
Ambroxol: Un agente mucolítico utilizado solo para el tratamiento de enfermedades respiratorias.
Acefilina: Un derivado de la xantina utilizado como broncodilatador.
Bromhexina: Otro agente mucolítico similar al ambroxol.
Unicidad: El acefilinato de ambroxol es único debido a sus efectos mucolíticos y broncodilatadores combinados, lo que lo hace más eficaz en el tratamiento de las afecciones respiratorias en comparación con sus componentes individuales .
Comparación Con Compuestos Similares
Ambroxol: A mucolytic agent used alone for treating respiratory diseases.
Acefylline: A xanthine derivative used as a bronchodilator.
Bromhexine: Another mucolytic agent similar to ambroxol.
Uniqueness: Ambroxol acefyllinate is unique due to its combined mucolytic and bronchodilatory effects, making it more effective in treating respiratory conditions compared to its individual components .
Actividad Biológica
Acebrophylline is a pharmacological compound recognized for its multifaceted biological activity, particularly in the treatment of respiratory conditions. It is a xanthine derivative that combines the properties of ambroxol and theophylline-7 acetic acid, contributing to its mucolytic, bronchodilatory, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound operates through several mechanisms:
- Mucokinetic Activity : It enhances mucociliary clearance by reducing mucus viscosity and adhesivity, thereby improving ciliary function. This is crucial in conditions such as chronic obstructive pulmonary disease (COPD) and bronchitis .
- Surfactant Production : The compound stimulates the synthesis and release of pulmonary surfactant, which is vital for maintaining alveolar stability and reducing surface tension in the lungs .
- Anti-inflammatory Effects : this compound inhibits the production of inflammatory mediators like leukotrienes by diverting phosphatidylcholine from inflammatory pathways towards surfactant synthesis .
Case Studies
-
Study on COPD Patients :
- Participants : 30 patients (27 males, 3 females) with a mean age of 62.6 years.
- Treatment : 100 mg this compound twice daily for 14 days.
- Results : Significant improvements were noted in cough intensity, dyspnea, and overall respiratory function (p < 0.01). Blood gas analysis showed increased PaO2 and decreased PaCO2 values at the end of treatment .
- Comparative Study with Theophylline :
Table 1: Summary of Clinical Outcomes with this compound Treatment
Parameter | Baseline Value | Post-Treatment Value | Statistical Significance |
---|---|---|---|
Cough Intensity | Moderate | Mild | p < 0.01 |
Dyspnea | Moderate | Mild | p < 0.01 |
FEV1 (L) | 1.5 | 2.0 | p < 0.01 |
PEFR (L/min) | 250 | 350 | p < 0.01 |
PaO2 (mmHg) | 60 | 75 | p < 0.01 |
PaCO2 (mmHg) | 50 | 45 | p < 0.01 |
Research Findings
Research indicates that this compound's effectiveness is attributed to its ability to modulate various biological pathways involved in respiratory health:
- Enhancement of Mucociliary Clearance : In vitro studies demonstrated that this compound significantly increased the transport of talc particles in isolated tracheal tissues, indicating improved mucociliary function .
- Reduction in Inflammatory Markers : In human mononuclear cells, ambroxol (a component of this compound) reduced tumor necrosis factor (TNF) production, suggesting a potential mechanism for its anti-inflammatory effects .
Propiedades
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUHJDQWESJTGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Br2N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914235 | |
Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96989-76-3, 179118-73-1 | |
Record name | Ambroxol theophyllinacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096989763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambroxol acefyllinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13141 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 179118-73-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMBROXOL ACEFYLLINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HM1E174TN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.